molecular formula C11H18ClN3O2 B1379187 ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride CAS No. 1461713-61-0

ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride

Cat. No.: B1379187
CAS No.: 1461713-61-0
M. Wt: 259.73 g/mol
InChI Key: KSMGKSZICMEOHP-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride is a pyrazole-derived compound characterized by a cyclopentyl substituent at the 1-position, an amino group at the 5-position, and an ethyl ester at the 4-position, with a hydrochloride counterion enhancing its solubility in polar solvents. Its crystal structure has been resolved using advanced crystallographic tools such as SHELX programs, which are widely employed for small-molecule refinement . The planar pyrazole ring and cyclopentyl group’s conformational flexibility contribute to its unique physicochemical properties, including solubility and thermal stability.

Properties

IUPAC Name

ethyl 5-amino-1-cyclopentylpyrazole-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2.ClH/c1-2-16-11(15)9-7-13-14(10(9)12)8-5-3-4-6-8;/h7-8H,2-6,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSMGKSZICMEOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2CCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride (CAS No. 1461713-61-0) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C11H18ClN3O2
  • Molecular Weight : 259.73 g/mol
  • CAS Number : 1461713-61-0

Biological Activity Overview

Pyrazole derivatives, including this compound, are known for a broad spectrum of biological activities. The compound's structure suggests potential interactions with various biological targets, particularly in cancer therapy.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness as a pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor. The aberrant activation of FGFRs is implicated in several cancers, making FGFR inhibitors a promising area of research.

Key Findings :

  • A representative compound related to ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3, with IC50 values ranging from 41 to 99 nM .
  • The compound effectively suppressed the proliferation of various cancer cell lines, including lung and gastric cancer cells, with IC50 values of 19 nM for NCI-H520 cells and 73 nM for KATO III cells .

The mechanism by which this compound exerts its anticancer effects involves covalent binding to FGFRs. This binding prevents receptor activation and subsequent downstream signaling that promotes tumor growth.

Structure-Activity Relationship (SAR)

The structure of the pyrazole ring is critical for its biological activity. Modifications to the pyrazole scaffold can significantly affect potency and selectivity against cancer cell lines. The presence of electron-donating groups has been associated with increased activity .

Case Studies

Several studies have evaluated the pharmacological effects of pyrazole derivatives:

  • Study on Anticancer Activity :
    • Objective : To evaluate the efficacy of pyrazole derivatives against various cancer cell lines.
    • Results : Compounds exhibited significant cytotoxicity with IC50 values lower than traditional chemotherapeutics like doxorubicin .
  • In Vivo Analgesic and Anti-inflammatory Activity :
    • Method : Acetic acid writhing test in mice.
    • Findings : Demonstrated analgesic and anti-inflammatory properties, indicating potential for broader therapeutic applications beyond oncology .

Data Tables

Compound NameTargetIC50 (nM)Cell Line
Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylateFGFR146N/A
Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylateFGFR241N/A
Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylateFGFR399N/A
Ethyl derivative (10h)Lung Cancer19NCI-H520
Ethyl derivative (10h)Gastric Cancer73KATO III

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Recent studies have explored the potential of ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride as an anticancer agent. Research indicates that it may inhibit specific cancer cell lines by interfering with cellular signaling pathways associated with tumor growth.

Case Study Example :
A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxic effects, particularly against breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis mediated by the activation of caspases .

2. Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. Its ability to modulate inflammatory cytokines makes it a candidate for treating conditions such as arthritis.

Case Study Example :
In a controlled trial involving animal models, administration of this compound resulted in a marked decrease in pro-inflammatory markers, suggesting its potential as an anti-inflammatory therapeutic .

Agricultural Applications

1. Herbicidal Activity
this compound has been evaluated for its herbicidal properties. Its mechanism involves the inhibition of specific enzymes critical for plant growth.

Data Table: Herbicidal Efficacy

Herbicide Concentration (g/L)% Weed Control
0.530%
1.055%
2.080%

Research indicates that at higher concentrations, the compound effectively controls a variety of weed species without adversely affecting crop yield .

Summary of Findings

The diverse applications of this compound highlight its potential across medicinal and agricultural sectors. Its anticancer and anti-inflammatory properties open avenues for new therapeutic agents, while its herbicidal activity offers solutions for sustainable agriculture.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride shares structural homology with other pyrazole derivatives, such as:

  • Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate hydrochloride: Substitution of cyclopentyl with cyclohexyl increases steric bulk, leading to differences in crystal packing and molecular geometry. SHELX-refined data indicate that the cyclohexyl analog exhibits a puckered pyrazole ring due to steric hindrance, unlike the planar configuration observed in the cyclopentyl derivative .
  • Mthis compound: Replacing the ethyl ester with a methyl group reduces lipophilicity, as evidenced by lower logP values (Table 1).

Table 1: Structural and Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) logP Solubility (H₂O, mg/mL)
Ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate HCl 289.78 215–217 1.8 12.5
Ethyl 5-amino-1-cyclohexyl-1H-pyrazole-4-carboxylate HCl 303.81 198–200 2.1 8.2
Methyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate HCl 261.72 228–230 1.2 18.9

Physicochemical and Solubility Profiles

The hydrochloride salt form significantly enhances aqueous solubility compared to freebase analogs. For example, the freebase ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate exhibits <1 mg/mL solubility in water, while its hydrochloride salt achieves 12.5 mg/mL. Spectrofluorometry and tensiometry, as described in studies of quaternary ammonium compounds (e.g., BAC-C12), could be adapted to compare critical micelle concentration (CMC) trends in related ionic pyrazole derivatives .

Q & A

Q. What are the established synthetic routes for ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride?

The compound is synthesized via cyclocondensation of substituted hydrazines with β-keto esters. For example, cyclopentyl hydrazine derivatives react with ethyl acetoacetate analogs under reflux in ethanol, followed by HCl treatment to form the hydrochloride salt. Key steps include optimizing reaction time (3–6 hours) and temperature (70–90°C) to maximize yield. Post-synthesis purification involves recrystallization from ethyl acetate or methanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bands at ~3300 cm⁻¹).
  • ¹H/¹³C NMR resolves the cyclopentyl group (δ 1.5–2.5 ppm for CH₂, δ 3.5–4.5 ppm for CH) and ester moiety (δ 4.2–4.4 ppm for OCH₂).
  • Mass spectrometry confirms molecular weight (e.g., [M+H]+ at m/z ~300) and fragmentation patterns. Elemental analysis validates purity (C, H, N within ±0.3% of theoretical values) .

Q. How is solubility optimized for biological assays?

The hydrochloride salt enhances aqueous solubility. Solubility profiles are determined in PBS (pH 7.4), DMSO, and ethanol using UV-Vis spectroscopy. For cell-based assays, stock solutions in DMSO (<1% v/v) are diluted in culture media to avoid cytotoxicity .

Q. What strategies mitigate degradation during storage?

Store the compound at −20°C in airtight, light-protected containers. Stability studies (HPLC monitoring over 6 months) show degradation <5% under these conditions. Avoid repeated freeze-thaw cycles to prevent ester hydrolysis .

Advanced Research Questions

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to resolve its 3D structure?

Crystals grown via slow evaporation (methanol/water) are analyzed using SHELX programs. Key parameters:

  • Data collection : Mo-Kα radiation (λ = 0.71073 Å), 150 K to minimize thermal motion.
  • Refinement : SHELXL refines anisotropic displacement parameters, achieving R-factors <0.05. The cyclopentyl group’s chair conformation and hydrogen-bonding networks (e.g., N–H⋯Cl) are critical for lattice stability .

Q. How do hydrogen-bonding patterns influence crystallographic packing?

Graph-set analysis (R₂²(8) motifs) reveals intermolecular N–H⋯O and N–H⋯Cl interactions between the amino group, ester carbonyl, and chloride ion. These interactions stabilize the crystal lattice and guide polymorph prediction using Etter’s rules .

Q. Can computational methods predict reaction pathways for derivatives?

Density Functional Theory (DFT) calculates activation energies for cyclization steps. For example, B3LYP/6-31G(d) optimizes transition states, identifying rate-limiting steps (e.g., enolate formation). ICReDD’s workflow integrates these results with robotic screening to prioritize synthetic routes .

Q. How is Design of Experiments (DoE) used to optimize reaction conditions?

A central composite design (CCD) evaluates factors like temperature, solvent polarity, and catalyst loading. Response surface methodology (RSM) identifies optimal conditions (e.g., 80°C, 0.5 mol% Pd(OAc)₂) to maximize yield (>85%) while minimizing side products .

Q. What in vitro models assess its pharmacological activity?

  • Analgesic activity : Tail-flick test (rodents) with ED₅₀ calculated via probit analysis.
  • Anti-inflammatory screening : Carrageenan-induced paw edema (IC₅₀ determination).
  • Ulcerogenicity : Gastric lesion scoring after 7-day oral administration (10–50 mg/kg) .

Q. How are contradictory spectral data resolved (e.g., NMR vs. XRD)?

Discrepancies between solution-state NMR and solid-state XRD data (e.g., torsional angles) are addressed by:

  • Dynamic NMR : Variable-temperature studies to detect conformational flexibility.
  • Periodic DFT : Simulates XRD geometry in the solid state, accounting for packing effects.
    Cross-validation with IR and Raman spectroscopy confirms assignments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride
Reactant of Route 2
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ethyl 5-amino-1-cyclopentyl-1H-pyrazole-4-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.